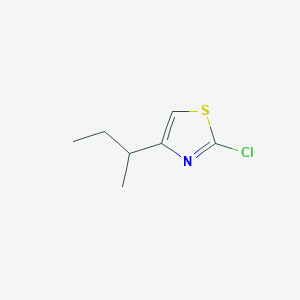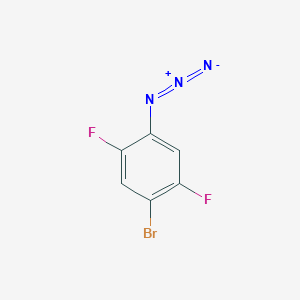
4-(butan-2-yl)-2-chloro-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Butan-2-yl)-2-chloro-1,3-thiazole (4-BCT) is an organic compound with a wide range of applications in the scientific research and development fields. It is a heterocyclic compound with a thiazole ring structure and a butyl-chloro substituent. 4-BCT has been used in the synthesis of several compounds, including drugs, and has been studied for its potential therapeutic applications.
科学的研究の応用
4-(butan-2-yl)-2-chloro-1,3-thiazole has been used extensively in the synthesis of various compounds, including drugs and pharmaceuticals. It has been used in the synthesis of several anticonvulsant drugs, such as phenytoin and vigabatrin, as well as in the synthesis of several non-steroidal anti-inflammatory drugs. It has also been used in the synthesis of several antibiotics, such as penicillin and cephalosporin. In addition, this compound has been used in the synthesis of several anticancer drugs, such as doxorubicin and etoposide.
作用機序
The mechanism of action of 4-(butan-2-yl)-2-chloro-1,3-thiazole is not well understood. However, it is believed to act as a ligand in the synthesis of various compounds, including drugs. It is believed to bind to the active site of an enzyme and thus prevent the enzyme from catalyzing its reaction. This can lead to the inhibition of the enzyme's activity and thus the inhibition of the synthesis of the desired compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that it can bind to the active site of several enzymes and thus inhibit their activity. This can lead to the inhibition of the synthesis of the desired compound. In addition, this compound has been shown to have antimicrobial and anti-inflammatory properties.
実験室実験の利点と制限
The main advantage of using 4-(butan-2-yl)-2-chloro-1,3-thiazole in laboratory experiments is its ability to bind to the active site of enzymes and thus inhibit their activity. This can lead to the inhibition of the synthesis of the desired compound. In addition, this compound is a relatively inexpensive compound and is widely available. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable in water and can be easily hydrolyzed. In addition, it is not very soluble in organic solvents and can be difficult to work with.
将来の方向性
There are several potential future directions for research on 4-(butan-2-yl)-2-chloro-1,3-thiazole. First, more research is needed to better understand the mechanism of action of this compound and its biochemical and physiological effects. In addition, further research is needed to investigate the potential therapeutic applications of this compound. Finally, more research is needed to develop new synthetic methods for the synthesis of this compound and its derivatives.
合成法
4-(butan-2-yl)-2-chloro-1,3-thiazole can be synthesized by the reaction of 4-bromobutanol and thiourea in the presence of potassium carbonate as a base and a catalytic amount of copper(I) chloride. The reaction is carried out in anhydrous ethanol at a temperature of 80°C for 6 hours. The product is then filtered, washed with cold water and dried to obtain the desired compound.
特性
IUPAC Name |
4-butan-2-yl-2-chloro-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c1-3-5(2)6-4-10-7(8)9-6/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMHSHJZVJIHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CSC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)
![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)
![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]acetamide](/img/structure/B6619556.png)
![5-chloro-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B6619558.png)


